molecular formula C15H23BO3 B1435174 2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1134082-52-2

2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1435174
CAS RN: 1134082-52-2
M. Wt: 262.15 g/mol
InChI Key: YHNOEINAUOTPME-UHFFFAOYSA-N
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Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the methoxy and methyl groups on the phenyl ring could potentially influence the reactivity of the compound.


Molecular Structure Analysis

The compound contains a phenyl ring, which is a planar, cyclic molecule with delocalized pi electrons. This can contribute to the compound’s stability. The methoxy and methyl groups attached to the phenyl ring are electron-donating groups, which can increase the electron density on the phenyl ring .


Chemical Reactions Analysis

As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The reactivity in these reactions could be influenced by the electron-donating methoxy and methyl groups on the phenyl ring.

Scientific Research Applications

  • Condensation Reactions : The compound has been used in condensation reactions, particularly in the preparation of tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane, which is obtained through the reaction of 2,6-dimethylphenol with glyoxal (Mcgowan, Anderson, & Walker, 2010).

  • Palladium-Catalyzed Silaboration : This compound has been involved in the palladium-catalyzed silaboration of allenes, demonstrating regio- and stereoselectivity in synthesizing various 2-silylallylboronates. This method is significant in organic synthesis, offering a pathway to create homoallylic alcohols (Chang, Rayabarapu, Yang, & Cheng, 2005).

  • Structural Analysis : Studies on the structural aspects of similar compounds, like the analysis of (μ2-Pinacolato-O,O')-bis(pinacolato-O,O')-diboron, have provided insights into the molecular geometry and bond lengths, which are crucial for understanding the chemical behavior of these compounds (Clegg, Scott, Dai, Lesley, Marder, Norman, & Farrugia, 1996).

  • Reactions with Acetonitrile : Reactions involving substituted 1,3,2-dioxaborolanes with acetonitrile leading to 2-oxazolines have been explored. The nature of the substituent on the boron atom significantly influences the yield of these reactions (Kuznetsov, Brusilovskii, & Mazepa, 2001).

  • Electrooxidation Studies : There has been research on the electrooxidation of similar compounds like 2,5-dimethyl- and tetramethyl-thiophene, which is relevant in the field of electrochemistry and material sciences (Yoshida, Takeda, & Fueno, 1991).

  • Catalytic Diboration : The compound has been used in catalytic diboration processes, which are essential in creating complex organic molecules. Studies have analyzed the product of catalyzed diboration of bis(4-methoxyphenyl)ethyne by bis(pinacolato-O,O')diboron (Clegg, Scott, Lesley, Marder, & Norman, 1996).

  • Crystal Structure Determination : Research has been conducted on the crystal structure of similar compounds, which is critical in understanding the chemical properties and potential applications of these compounds (Seeger & Heller, 1985).

  • Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : The synthesis of derivatives of similar compounds has been explored, including their inhibitory activity against certain enzymes, demonstrating the compound's potential in medicinal chemistry (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

  • Application in Organic Syntheses : This compound has been used in various organic synthesis processes, like the synthesis of methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate, highlighting its versatility in organic chemistry (Amaike, Loach, & Movassaghi, 2015).

  • Latent Curing Activity in Epoxy Resin : It has been found to exhibit latent curing activity in epoxy resin, which is significant in the field of polymer chemistry and material sciences (Gao, Liu, Zhao, Jiang, & Yuan, 2014).

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is involved in. In a Suzuki-Miyaura reaction, the boronic ester would typically undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Future Directions

The utility of boronic esters in organic synthesis, particularly in cross-coupling reactions, suggests that this compound could have potential applications in the synthesis of complex organic molecules, such as pharmaceuticals .

properties

IUPAC Name

2-(2-methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-10-8-12(13(17-7)9-11(10)2)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNOEINAUOTPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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